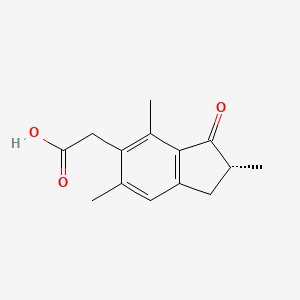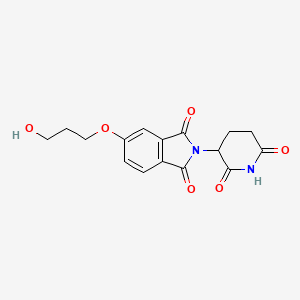
Thalidomide-5'-O-C3-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-O-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for its therapeutic potential in treating various conditions, including multiple myeloma and erythema nodosum leprosum
准备方法
The synthesis of Thalidomide-5’-O-C3-OH involves several steps, starting from commercially available thalidomide. The synthetic route typically includes hydroxylation reactions to introduce the hydroxyl group at the 5’ position. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Thalidomide-5’-O-C3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
科学研究应用
Thalidomide-5’-O-C3-OH has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of hydroxylation on the pharmacological properties of thalidomide derivatives . In biology, it is used to investigate the mechanisms of action of thalidomide and its derivatives, particularly their immunomodulatory and anti-angiogenic effects . In medicine, Thalidomide-5’-O-C3-OH is being explored for its potential to treat various inflammatory and neoplastic conditions . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
作用机制
The mechanism of action of Thalidomide-5’-O-C3-OH involves its interaction with molecular targets such as cereblon, a protein that plays a key role in the ubiquitin-proteasome pathway . By binding to cereblon, Thalidomide-5’-O-C3-OH modulates the activity of this pathway, leading to the degradation of specific proteins involved in inflammation and angiogenesis . This mechanism underlies its therapeutic effects in conditions such as multiple myeloma and erythema nodosum leprosum .
相似化合物的比较
Thalidomide-5’-O-C3-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide . it is unique in its specific hydroxylation pattern, which may confer distinct pharmacological properties . Compared to lenalidomide and pomalidomide, Thalidomide-5’-O-C3-OH may have different efficacy and safety profiles, making it a valuable addition to the arsenal of thalidomide-based therapeutics .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide-5-OH
- Thalidomide-4-OH
These compounds share structural similarities with Thalidomide-5’-O-C3-OH but differ in their specific functional groups and pharmacological properties .
属性
分子式 |
C16H16N2O6 |
|---|---|
分子量 |
332.31 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21) |
InChI 键 |
DBUILZKYPMUBLD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


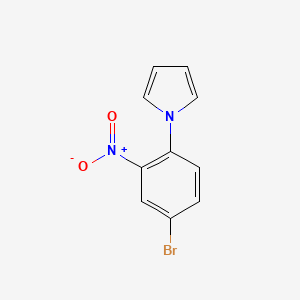
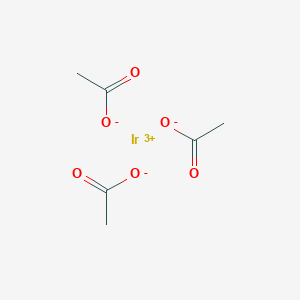
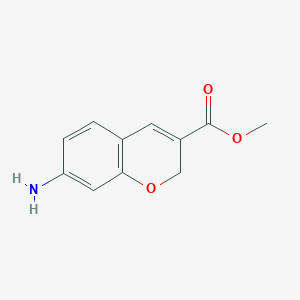
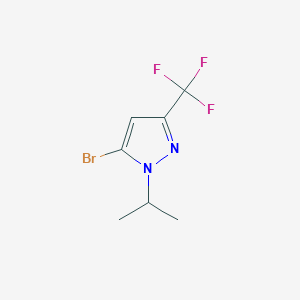
![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)
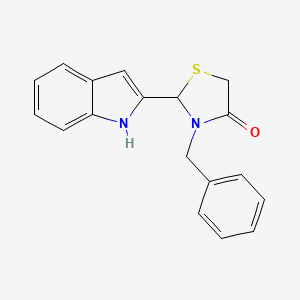
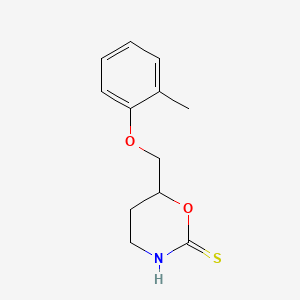
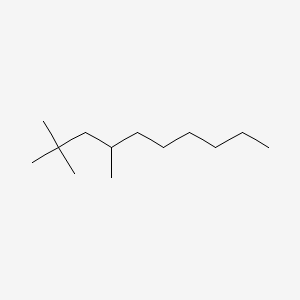
![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
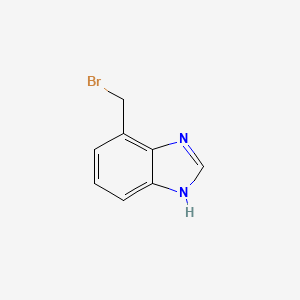
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
